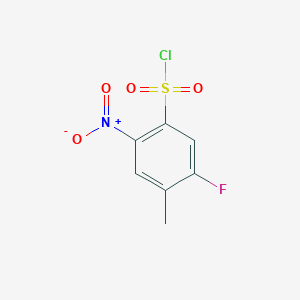

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S . It is used in proteomics research .

Molecular Structure Analysis

The molecular weight of 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is 239.61 . The InChI code for this compound is 1S/C7H5ClFNO4S/c1-4-2-5(9)7(15(8,13)14)3-6(4)10(11)12/h2-3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride are not available, it’s worth noting that similar compounds typically undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is a clear colorless to yellow liquid . More specific physical and chemical properties are not available in the sources.Aplicaciones Científicas De Investigación

Synthesis of Pesticidal Intermediates

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is utilized in the synthesis of key intermediates for the production of pesticides. A notable example involves its use in generating methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is critical for the creation of herbicides such as juthiacet-methyl. This demonstrates the compound's role in the development of agricultural chemicals that control unwanted vegetation effectively (Xiao-hua Du et al., 2005).

Synthesis of Sulfonated Derivatives

The compound also finds application in the synthesis of sulfonated derivatives of 4-Fluoroaniline. Through a process involving the conversion of diazonium chlorides derived from 5-fluoro-2-nitroaniline to 5-fluoro-2-nitrobenzene-sulfonyl chloride, it aids in the production of compounds that have potential utility in various chemical manufacturing processes, including the production of dyes and pharmaceuticals (A. Courtin, 1982).

Development of Antimicrobial Agents

Research into the antimicrobial activity of compounds synthesized from 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride showcases its importance in pharmaceutical research. A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, reveals the synthesis of new derivatives with significant antimicrobial potency. This highlights the compound's contribution to the development of new antimicrobial agents (D. B. Janakiramudu et al., 2017).

Positron Emission Tomography (PET) Tracer Precursors

In the field of medical imaging, 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride serves as a precursor for the synthesis of novel sulfonamide derivatives used in PET tracer development. This application is crucial for advancing diagnostic techniques in healthcare, particularly in detecting and monitoring diseases (P. Gebhardt & H. Saluz, 2012).

Propiedades

IUPAC Name |

5-fluoro-4-methyl-2-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c1-4-2-6(10(11)12)7(3-5(4)9)15(8,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSXRWIHJKJRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2602212.png)

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)

![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)

![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)

![Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2602228.png)

![5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2602233.png)

![5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2602234.png)

![N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602235.png)